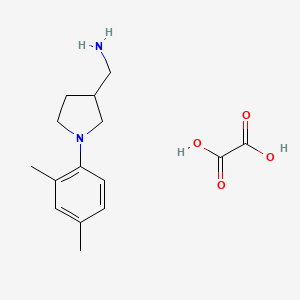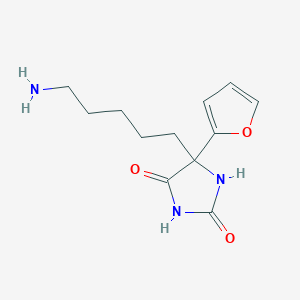
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a pyrrolidine ring substituted with a 2,4-dimethylphenyl group and a methanamine group. The oxalate form of this compound is often used in research and industrial applications.
Preparation Methods
The synthesis of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,4-Dimethylphenyl Group: The pyrrolidine ring is then substituted with a 2,4-dimethylphenyl group using suitable reagents and conditions.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate form by reacting with oxalic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups.
Hydrolysis: The oxalate salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference substance for analytical methods.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug impurity reference substance.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
(1-(2,4-Dimethylphenyl)pyrrolidin-3-yl)methanamine oxalate can be compared with other similar compounds, such as:
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine hydrochloride: This compound has a similar structure but is in the hydrochloride form.
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine sulfate: Another similar compound, differing in the counterion.
1-[1-(2,4-Dimethylphenyl)pyrrolidin-3-yl]methanamine acetate: This compound has an acetate counterion instead of oxalate.
The uniqueness of this compound lies in its specific structure and the properties conferred by the oxalate counterion, which may influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)pyrrolidin-3-yl]methanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.C2H2O4/c1-10-3-4-13(11(2)7-10)15-6-5-12(8-14)9-15;3-1(4)2(5)6/h3-4,7,12H,5-6,8-9,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQTWWSESSBPKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC(C2)CN)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)
![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)





![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)
![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)



